

Principle of Amine Labeling with Cy2-SE: A Technical Guide

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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15557028

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core principles and methodologies for labeling biomolecules with Cyanine2-Succinimidyl Ester (Cy2-SE). It covers the underlying chemistry, experimental protocols, and key data pertinent to researchers in life sciences and drug development.

Core Principles of Amine Labeling

The fundamental principle of labeling with Cy2-SE lies in the covalent modification of primary amines present in biomolecules. Cy2, a cyanine-based fluorescent dye, is functionalized with an N-hydroxysuccinimide (NHS) ester group, rendering it reactive towards nucleophilic primary amines.^{[1][2][3]} This reaction is a cornerstone of bioconjugation, enabling the attachment of a fluorescent tag to proteins, peptides, and amine-modified nucleic acids for visualization and quantification.^{[1][3][4]}

The primary targets for this labeling reaction on proteins are the ϵ -amino group of lysine residues and the N-terminal α -amino group.^{[2][5][6]} The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results

in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

A critical factor governing the efficiency of this reaction is pH. The optimal pH range for the reaction is typically between 8.3 and 8.5.[5][7][8] At a lower pH, the primary amines are protonated and thus less nucleophilic, leading to a significant decrease in reaction rate.[5][7][8] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall labeling efficiency.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Cy2-SE, providing a quick reference for experimental planning.

Table 1: Spectral and Physical Properties of Cy2

Property	Value	References
Excitation Maximum (λ_{ex})	492 nm	[9][10]
Emission Maximum (λ_{em})	508 nm	[9][10]
Alternative Excitation/Emission	473 nm / 510 nm	[11]
Molecular Weight	~665 g/mol	[10]
Purity	≥98%	[11]
Stability	≥ 4 years (when stored at -20°C)	[11]

Table 2: Recommended Reaction Conditions for Cy2-SE Labeling

Parameter	Recommended Value/Condition	References
Optimal pH Range	8.3 - 8.5	[5][7][8]
Compatible Buffers	Phosphate, Carbonate-Bicarbonate, HEPES, Borate	[2][5]
Incompatible Buffers	Tris, Glycine (contain primary amines)	[5][12]
Protein Concentration	1 - 10 mg/mL (2.5 mg/mL or higher recommended)	[5][7]
Molar Excess of Dye	8-15 fold (empirical, may require optimization)	[6][7]
Reaction Time	1 - 4 hours at room temperature or overnight at 4°C	[5][8]
Quenching Reagent	Tris or Glycine buffer	[2][6]

Experimental Protocols

This section outlines a detailed methodology for a typical protein labeling experiment using Cy2-SE.

Materials

- Protein to be labeled (in an amine-free buffer)
- Cy2-SE
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)

- Spectrophotometer

Protocol

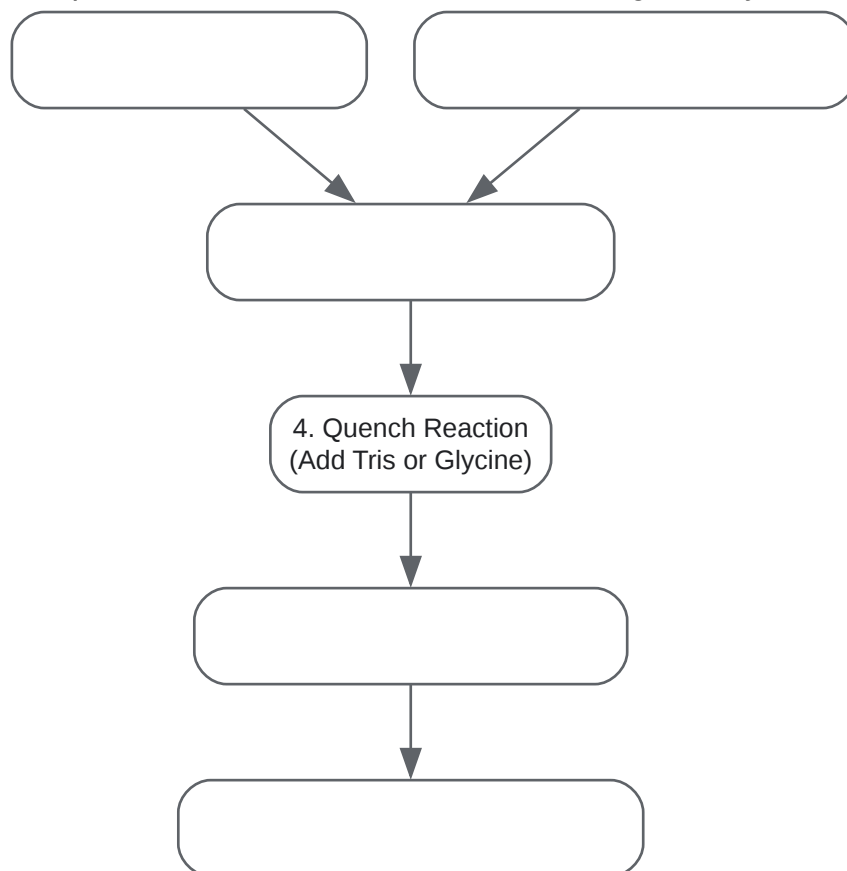
- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers or stabilizers like Tris, glycine, or ammonium salts.[5] If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
 - Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[6]
- Dye Preparation:
 - Allow the vial of Cy2-SE to equilibrate to room temperature before opening to prevent moisture condensation.[5]
 - Prepare a 10-20 mM stock solution of Cy2-SE in anhydrous DMSO or DMF.[13] This solution should be prepared fresh for each experiment.
- Labeling Reaction:
 - Calculate the required volume of the Cy2-SE stock solution to achieve the desired molar excess. A common starting point is a 10-fold molar excess of dye to protein.[14]
 - While gently vortexing the protein solution, slowly add the calculated volume of the Cy2-SE stock solution.
 - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5][8] Alternatively, the reaction can be carried out overnight at 4°C.[5]
- Quenching the Reaction:
 - To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[6]
 - Incubate for an additional 15-30 minutes at room temperature.

- Purification of the Labeled Protein:
 - Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein.
- Characterization of the Conjugate:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of Cy2 (around 492 nm).
 - Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using the Beer-Lambert law and the extinction coefficients of the protein and Cy2.

Visualizations

The following diagrams illustrate the key chemical and procedural aspects of Cy2-SE labeling.

Experimental Workflow for Protein Labeling with Cy2-SE



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